molecular formula C21H16N2O2 B14738567 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 6136-55-6

4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14738567
CAS No.: 6136-55-6
M. Wt: 328.4 g/mol
InChI Key: FBWFNFLXXJPMSB-UHFFFAOYSA-N
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Description

4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, the cycloisomerization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Mechanism of Action

The mechanism of action of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor, facilitating electron transfer processes in organic electronic devices. In medicinal applications, it can interact with cellular targets, disrupting membrane integrity and inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct photophysical and electrochemical properties

Properties

CAS No.

6136-55-6

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-4-(N-phenylanilino)isoindole-1,3-dione

InChI

InChI=1S/C21H16N2O2/c1-22-20(24)17-13-8-14-18(19(17)21(22)25)23(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

FBWFNFLXXJPMSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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